Butocarboxim sulfoxide
CAS No.:
Cat. No.: VC13341596
Molecular Formula: C7H14N2O3S
Molecular Weight: 206.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N2O3S |
|---|---|
| Molecular Weight | 206.27 g/mol |
| IUPAC Name | [(E)-3-methylsulfinylbutan-2-ylideneamino] N-methylcarbamate |
| Standard InChI | InChI=1S/C7H14N2O3S/c1-5(6(2)13(4)11)9-12-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+ |
| Standard InChI Key | RCTCYOQIGNPQJH-WEVVVXLNSA-N |
| Isomeric SMILES | CC(/C(=N/OC(=O)NC)/C)S(=O)C |
| SMILES | CC(C(=NOC(=O)NC)C)S(=O)C |
| Canonical SMILES | CC(C(=NOC(=O)NC)C)S(=O)C |
Introduction
Chemical Identity and Structural Properties
Butocarboxim sulfoxide belongs to the oxime carbamate class, with the molecular formula C₇H₁₄N₂O₃S and a molecular weight of 206.26 g/mol . Its IUPAC name is 3-(methylsulfinyl)-2-butanone O-[(methylamino)carbonyl]oxime, reflecting its sulfoxide functional group derived from the oxidation of butocarboxim's thioether moiety .
Key Physicochemical Properties
The sulfoxide group enhances polarity compared to the parent compound, influencing its environmental mobility .
Synthesis and Metabolic Pathways
Butocarboxim sulfoxide forms via oxidative metabolism of butocarboxim in biological and environmental systems:
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Enzymatic Oxidation: Cytochrome P450 enzymes in plants and animals convert butocarboxim to its sulfoxide .
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Environmental Oxidation: Soil and water exposure to oxygen or UV light induces non-enzymatic oxidation .
Further oxidation yields butocarboxim sulfone, a terminal metabolite with reduced insecticidal activity .
Analytical Detection Methods
Chromatographic Techniques
Modern multiresidue methods employ UHPLC-QTOF-MS/MS and LC-MS/MS for sensitive detection:
| Method | LOD (μg/kg) | LOQ (μg/kg) | Matrix Applicability | Source |
|---|---|---|---|---|
| UHPLC-QTOF (SWATH) | 0.1 | 0.5 | Crops, soil | |
| LC-MS/MS (tMRM) | 0.01 | 0.05 | Food commodities | |
| HPLC-UV | 5.0 | 10.0 | Plant tissues |
Key Advancements:
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Online Dilution LC-MS/MS: Improves peak symmetry for early-eluting polar analytes (e.g., methamidophos, cyromazine) .
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Isotopic Resolution: High-resolution MS (42,000 FWHM) separates critical pairs like MGK-264/ametoctradin (Δm/z = 0.02246) .
Immunoassays
A monoclonal antibody-based chemiluminescent assay achieves detection limits of 0.1 μg/kg in agricultural products, enabling rapid field testing .
Environmental Fate and Ecotoxicology
Persistence and Mobility
| Parameter | Value/Behavior | Source |
|---|---|---|
| Soil DT₅₀ | 7–14 days (pH-dependent) | |
| Water Sediment Adsorption | Low (Koc = 50–100 mL/g) | |
| Volatilization | Moderate (Henry's constant = 3.2 × 10⁻⁶ atm·m³/mol) |
Ecotoxicological Impacts
| Organism | LC₅₀/EC₅₀ (mg/L) | Endpoint | Source |
|---|---|---|---|
| Daphnia magna | 0.12 (48h) | Immobilization | |
| Oncorhynchus mykiss | 2.3 (96h) | Mortality | |
| Apis mellifera | 0.008 (contact) | Lethality |
Butocarboxim sulfoxide exhibits 10× higher aquatic toxicity than butocarboxim due to increased bioavailability .
Toxicological Profile
Acute Toxicity (Mammalian)
Chronic Effects
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Neurotoxicity: Inhibits acetylcholinesterase (AChE) at IC₅₀ = 0.8 μM .
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Developmental Toxicity: Teratogenic in zebrafish embryos at 5 μg/L .
Regulatory Status and Applications
Global Regulations
| Region | MRL (μg/kg) | Matrix | Source |
|---|---|---|---|
| EU | 10 (default) | All foods | |
| USA | Not registered | — | |
| China | 20 (vegetables) | Leafy greens |
Agricultural Use
Butocarboxim sulfoxide itself lacks insecticidal activity but serves as a regulatory marker for butocarboxim application compliance . Monitoring is critical in:
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Integrated Pest Management (IPM): Residue tracking in rotational crops .
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Organic Certification: Detection thresholds ≤2.5 μg/kg in EU-certified produce .
Emerging Research and Challenges
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Nanoremediation: TiO₂ photocatalysis degrades 98% of butocarboxim sulfoxide in 30 min under UV .
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Metabolomic Profiling: HRMS libraries now include 504 pesticides, enabling retrospective analysis .
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Antibody Engineering: Phage-display libraries yield high-affinity binders (Kd = 0.3 nM) for on-site sensors .
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